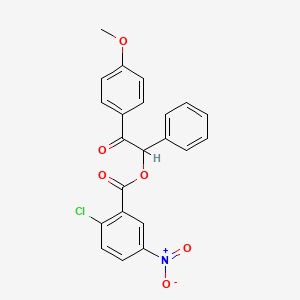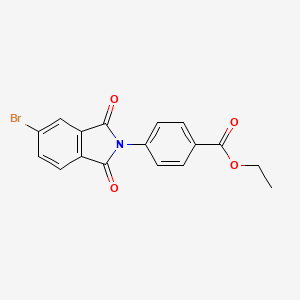![molecular formula C16H26N2O2 B3931559 1,7,7-trimethyl-4-[(4-methyl-1-piperazinyl)carbonyl]bicyclo[2.2.1]heptan-2-one](/img/structure/B3931559.png)
1,7,7-trimethyl-4-[(4-methyl-1-piperazinyl)carbonyl]bicyclo[2.2.1]heptan-2-one
説明
1,7,7-trimethyl-4-[(4-methyl-1-piperazinyl)carbonyl]bicyclo[2.2.1]heptan-2-one, also known as TMB-2, is a chemical compound with potential applications in scientific research. This bicyclic ketone is structurally similar to other psychoactive compounds, such as ketamine and phencyclidine, and has been studied for its potential use in animal models of neurological and psychiatric disorders.
作用機序
The exact mechanism of action of 1,7,7-trimethyl-4-[(4-methyl-1-piperazinyl)carbonyl]bicyclo[2.2.1]heptan-2-one is not fully understood, but it is believed to act as a non-competitive NMDA receptor antagonist, similar to ketamine. This mechanism is thought to underlie its rapid and long-lasting antidepressant effects.
Biochemical and Physiological Effects:
This compound has been shown to increase the levels of brain-derived neurotrophic factor (BDNF) and activate the mammalian target of rapamycin (mTOR) pathway, both of which are involved in synaptic plasticity and neuronal growth. This compound has also been shown to increase the release of glutamate and dopamine in certain brain regions, which may contribute to its antidepressant and anxiolytic effects.
実験室実験の利点と制限
One advantage of 1,7,7-trimethyl-4-[(4-methyl-1-piperazinyl)carbonyl]bicyclo[2.2.1]heptan-2-one is its rapid and long-lasting antidepressant and anxiolytic effects, which make it a promising candidate for the development of new treatments for these disorders. However, this compound has not yet been extensively studied in humans, and its potential side effects and safety profile are not well understood.
将来の方向性
Future research on 1,7,7-trimethyl-4-[(4-methyl-1-piperazinyl)carbonyl]bicyclo[2.2.1]heptan-2-one could include studies on its potential use in combination with other drugs or therapies for the treatment of depression, anxiety, and other psychiatric disorders. Additionally, further research could investigate the safety and potential side effects of this compound in humans, as well as its potential use in other neurological disorders, such as Alzheimer's disease and traumatic brain injury.
科学的研究の応用
1,7,7-trimethyl-4-[(4-methyl-1-piperazinyl)carbonyl]bicyclo[2.2.1]heptan-2-one has been studied for its potential use in animal models of neurological and psychiatric disorders, including depression, anxiety, and schizophrenia. In these studies, this compound has been shown to have rapid and long-lasting antidepressant and anxiolytic effects, as well as potential antipsychotic effects.
特性
IUPAC Name |
1,7,7-trimethyl-4-(4-methylpiperazine-1-carbonyl)bicyclo[2.2.1]heptan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O2/c1-14(2)15(3)5-6-16(14,11-12(15)19)13(20)18-9-7-17(4)8-10-18/h5-11H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMBSZRAWHINMPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2(CCC1(CC2=O)C(=O)N3CCN(CC3)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(2-{3-ethoxy-4-[(4-fluorobenzyl)oxy]phenyl}vinyl)-6-(trifluoromethyl)-2(1H)-pyrimidinone](/img/structure/B3931478.png)

![N-[1-({[(2-bromophenyl)amino]carbonothioyl}amino)-2,2,2-trichloroethyl]-2,2-dimethylpropanamide](/img/structure/B3931497.png)
![2-methyl-N-[6-methyl-3-(1-piperidinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]benzamide](/img/structure/B3931500.png)

![4-chloro-N-[2,2,2-trichloro-1-({[(4-fluorophenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B3931515.png)

![4-fluoro-N-[2,2,2-trichloro-1-({[(3,4-dichlorophenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B3931525.png)
![N-(4-chlorophenyl)-6,7-dimethyl-4-oxatricyclo[4.3.0.0~3,7~]nonane-3-carboxamide](/img/structure/B3931537.png)
![2-methyl-N-[2,2,2-trichloro-1-({[(2,5-dimethoxyphenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B3931549.png)
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-5-(phenylethynyl)-2-furamide](/img/structure/B3931556.png)
![ethyl 4-{5-[2-cyano-2-(5-methyl-1H-benzimidazol-2-yl)vinyl]-2-furyl}benzoate](/img/structure/B3931558.png)
![N-(tert-butyl)-2-[(4-fluorophenyl)sulfonyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide](/img/structure/B3931572.png)

